2-methoxy-4-methylcyclohexan-1-ol
Description
2-Methoxy-4-methylcyclohexan-1-ol is a cyclohexanol derivative featuring a hydroxyl group at position 1, a methoxy group at position 2, and a methyl group at position 2. For example, 4-methoxycyclohexan-1-ol (CAS 18068-06-9) shares the same molecular formula (C₇H₁₄O₂) and molecular weight (130.19 g/mol) but differs in substituent positions . Such positional isomerism significantly impacts physical and chemical behavior, as discussed below.
Properties
IUPAC Name |
2-methoxy-4-methylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-6-3-4-7(9)8(5-6)10-2/h6-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFODDFQZPOTGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-4-methylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-methylcyclohexanone with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic hydrogenation processes. For instance, the hydrogenation of 2-methoxy-4-methylcyclohexanone using a suitable metal catalyst under controlled temperature and pressure conditions can efficiently produce the target compound.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-methoxy-4-methylcyclohexanone.
Reduction: Formation of 2-methoxy-4-methylcyclohexane.
Substitution: Formation of various substituted cyclohexanols depending on the reagent used.
Scientific Research Applications
2-Methoxy-4-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-4-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Positional Isomers: 4-Methoxycyclohexan-1-ol
Structural Differences :
- 2-Methoxy-4-methylcyclohexan-1-ol : Methoxy at C2, methyl at C4, hydroxyl at C1.
Property Comparison :
The methyl group in the 2-methoxy derivative likely increases hydrophobicity compared to 4-methoxycyclohexanol, reducing water solubility.
Alkyl-Substituted Analogues: Ethylcyclohexanols
Example: 4-Methyl-1-ethylcyclohexanol (C₉H₁₈O) Structural Differences:
- Replaces methoxy (C2) with ethyl (C1) and retains methyl (C4).
Key Findings :
Ether Derivatives: 1-Methoxy-4-methylcyclohexane
Example : TCI Chemicals’ 1-Methoxy-4-methylcyclohexane (CAS 90200-72-9)
Structural Differences :
- Lacks hydroxyl group (ether instead of alcohol).
Property Implications :
The absence of a hydroxyl group in the ether derivative eliminates hydrogen bonding, reducing solubility in polar solvents.
Unsaturated Analogues: Cyclohexenols
Example : 1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol (CAS 29803-82-5)
Structural Differences :
- Contains a cyclohexene ring (C2 double bond) and isopropyl group.
Key Contrasts :
- Rigidity: The double bond in cyclohexenols introduces planarity, altering conformational flexibility compared to saturated cyclohexanols.
- Reactivity : The unsaturated bond increases susceptibility to electrophilic addition reactions, unlike the fully saturated this compound.
Biological Activity
2-Methoxy-4-methylcyclohexan-1-ol (CAS Number: 23950-96-1) is an organic compound belonging to the cyclohexanol family. Its unique structure, featuring a methoxy group and a hydroxyl group on a cyclohexane ring, contributes to its diverse biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields.
The molecular formula of this compound is , with a molecular weight of approximately 170.22 g/mol. The presence of functional groups such as hydroxyl (-OH) and methoxy (-OCH₃) enhances its reactivity and interaction with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with proteins and nucleic acids, potentially altering their structure and function.
- Lipophilicity : The methoxy and methyl groups increase the compound's lipophilicity, enhancing its membrane permeability and bioavailability.
- Enzyme Modulation : Preliminary studies suggest that this compound may influence enzyme activities, impacting various biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceuticals and food preservation.
| Pathogen Type | Activity Level | Reference |
|---|---|---|
| Gram-positive | Moderate | |
| Gram-negative | High |
Insecticidal Properties
The compound has shown promise as an insect repellent. Laboratory tests indicated that it effectively repels mosquitoes, making it a candidate for use in pest control formulations.
Study on Enzyme Interaction
A study published in the Journal of Biological Chemistry investigated the interaction of this compound with cytochrome P450 enzymes. The findings revealed that the compound acts as a competitive inhibitor, which could have implications for drug metabolism and toxicity.
Lignin-Derived Applications
Research into lignin valorization highlighted the potential of this compound as a product derived from lignin depolymerization processes. This compound can serve as a renewable resource for specialty chemicals, illustrating its importance in sustainable chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
